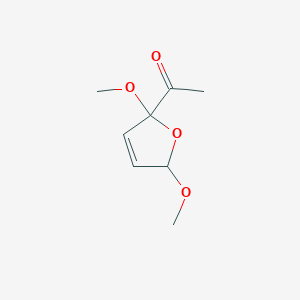

1-(2,5-dimethoxy-2H-furan-5-yl)ethanone

Description

Structure

3D Structure

Properties

CAS No. |

13156-18-8 |

|---|---|

Molecular Formula |

C8H12O4 |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

1-(2,5-dimethoxy-2H-furan-5-yl)ethanone |

InChI |

InChI=1S/C8H12O4/c1-6(9)8(11-3)5-4-7(10-2)12-8/h4-5,7H,1-3H3 |

InChI Key |

IPLCFGNLLUIEAI-UHFFFAOYSA-N |

SMILES |

CC(=O)C1(C=CC(O1)OC)OC |

Canonical SMILES |

CC(=O)C1(C=CC(O1)OC)OC |

Synonyms |

(2,5-Dihydro-2,5-dimethoxyfuran-2-yl)(methyl) ketone |

Origin of Product |

United States |

Contextualization Within Advanced Heterocyclic Chemistry and Furan Derivatives

Heterocyclic chemistry is a vast and vital branch of organic chemistry, with furan (B31954) and its derivatives holding a place of prominence. researchgate.netbenthamdirect.com Furans are five-membered aromatic heterocycles containing an oxygen atom, a structure that imparts unique reactivity and makes them valuable building blocks in organic synthesis. researchgate.netdntb.gov.ua The furan ring is a key structural motif in a multitude of natural products and biologically active compounds. utripoli.edu.ly Consequently, the development of synthetic methodologies for the construction and functionalization of the furan nucleus is a central theme in contemporary chemical research. researchgate.netresearchgate.netmdpi.com

1-(2,5-dimethoxy-2H-furan-5-yl)ethanone is a prime example of a functionalized furan derivative. Its structure, featuring both methoxy (B1213986) and ethnone substituents on a dihydrofuran ring, places it at the intersection of several key areas of heterocyclic chemistry. The presence of these functional groups not only influences the electronic properties and reactivity of the furan core but also provides handles for further chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules.

Academic Significance and Research Relevance of Alkoxy Substituted Furan Systems

Alkoxy-substituted furan (B31954) systems are of significant academic interest due to their unique electronic properties and their utility as versatile synthetic intermediates. The introduction of alkoxy groups, such as the methoxy (B1213986) groups in 1-(2,5-dimethoxy-2H-furan-5-yl)ethanone, can profoundly influence the reactivity of the furan ring. These electron-donating groups can activate the ring towards electrophilic substitution and participate in various cycloaddition reactions. nih.gov

Furthermore, 2,5-dimethoxy-2,5-dihydrofuran (B146672) derivatives are valuable precursors to a range of other functionalized heterocycles. researchgate.net They can undergo a variety of transformations, including hydrolysis to yield butenolides and reactions with nucleophiles to introduce further diversity. researchgate.net The academic significance of these systems lies in their ability to serve as synthons for complex molecular architectures, including those found in natural products and pharmaceuticals. The study of their reactivity and the development of new synthetic methods utilizing these scaffolds are active areas of research. nih.gov

Historical Trajectories and Modern Developments in Furanone and Furan Chemistry

The history of furan (B31954) chemistry dates back to the 18th century, with the isolation of 2-furoic acid by Carl Wilhelm Scheele in 1780. utripoli.edu.ly A significant milestone was the discovery of furfural (B47365) in 1832 by Johann Wolfgang Dobereiner. utripoli.edu.ly The elucidation of furfural's structure by Carl Harries in 1901 paved the way for a deeper understanding of furan chemistry. utripoli.edu.ly Early research focused on the basic reactivity of the furan ring, establishing its aromatic character and susceptibility to electrophilic attack.

In recent decades, furan chemistry has undergone a remarkable evolution, driven by the development of new synthetic methods and the increasing demand for complex heterocyclic compounds. researchgate.netbenthamdirect.comresearchgate.net Modern developments include the use of transition metal catalysis for the efficient and selective synthesis of substituted furans. researchgate.netdntb.gov.uamdpi.com Furthermore, there is a growing emphasis on sustainable approaches, such as the synthesis of furan derivatives from biomass. researchgate.net Furanones, a class of compounds closely related to furans, have also been the subject of intensive research due to their presence in natural products and their diverse biological activities. mdpi.comresearchgate.netnih.gov The development of novel catalytic routes to furanones continues to be an active area of investigation. organic-chemistry.orgrsc.org

Overview of Current Research Trajectories on 1 2,5 Dimethoxy 2h Furan 5 Yl Ethanone and Analogues

De Novo Synthetic Routes and Methodological Innovations

The construction of the this compound scaffold can be approached through either the formation of the furan core with the desired substituents already in place or by the functionalization of a pre-existing furan ring.

Cyclization Reactions for Furan Core Construction

While various methods exist for the synthesis of the furan nucleus, a common and effective strategy involves the cyclization of 1,4-dicarbonyl compounds. This approach, however, is not the most direct route to the target molecule, which is a dihydrofuran derivative. A more pertinent strategy involves the oxidative cyclization of appropriate precursors. For instance, the electrochemical oxidation of furans in methanol represents a key method for generating 2,5-dimethoxy-2,5-dihydrofurans. This process offers a green and efficient alternative to traditional chemical oxidation methods.

Functionalization of Precursor Furan Rings

A highly effective and well-documented method for the synthesis of 2,5-dimethoxy-2,5-dihydrofuran derivatives involves the oxidative methoxylation of a suitably substituted furan precursor. Specifically, the synthesis of a closely related compound, 1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethanol, has been achieved by treating 2-acetylfuran with bromine in methanol. This reaction proceeds through the addition of bromine across the furan ring, followed by the nucleophilic attack of methanol to yield the dimethoxy dihydrofuran product. This method highlights a direct pathway to the core structure of the target molecule.

The general reaction can be summarized as follows:

| Starting Material | Reagents | Product |

| 2-Acetylfuran | Br₂, CH₃OH | 1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethanone (and related products) |

This electrochemical approach avoids the use of harsh chemical oxidants and can often be performed under mild conditions, making it an attractive method for the synthesis of these valuable intermediates.

Chemo-, Regio-, and Stereoselective Synthesis Strategies

Achieving control over the chemo-, regio-, and stereoselectivity is a critical aspect of modern synthetic chemistry, particularly when dealing with multifunctional molecules like this compound.

Enantioselective and Diastereoselective Synthesis Considerations

The target molecule, this compound, possesses two stereocenters at the C2 and C5 positions of the dihydrofuran ring. The stereoselective synthesis of such compounds presents a significant challenge. While the general methoxylation of furans often leads to a mixture of cis and trans isomers, achieving high levels of diastereoselectivity and enantioselectivity requires the use of chiral reagents, catalysts, or auxiliaries.

Currently, specific methods for the enantioselective or diastereoselective synthesis of this compound are not extensively reported in the literature. However, general strategies for the asymmetric synthesis of furan derivatives can be considered. These include the use of chiral catalysts in oxidation reactions or the employment of chiral auxiliaries attached to the furan precursor to direct the stereochemical outcome of the methoxylation step. For instance, a chiral auxiliary on the acetyl group of 2-acetylfuran could potentially influence the facial selectivity of the incoming methoxy (B1213986) groups.

Further research in this area could involve the development of novel chiral catalysts that can effectively control the stereochemistry of the oxidative cyclization or methoxylation of 2-substituted furans.

Sustainable and Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. In the context of synthesizing this compound, several strategies can be employed to enhance the sustainability of the process.

As previously mentioned, electrochemical methoxylation of 2-acetylfuran is a prime example of a green synthetic method. This approach replaces hazardous chemical oxidants like bromine with electricity, a clean reagent. The reaction can often be carried out in a single step and at ambient temperature, reducing energy consumption. Furthermore, the use of methanol as both the solvent and the reagent minimizes waste.

The development of catalytic methods, as discussed in the following section, also aligns with the principles of green chemistry by reducing the amount of reagents required and often allowing for milder reaction conditions.

Catalytic Approaches in the Synthesis of this compound

Catalysis offers a powerful tool for the efficient and selective synthesis of organic molecules. In the synthesis of this compound, catalytic methods can be applied to the key oxidative methoxylation step.

Various transition metal catalysts have been investigated for the oxidation of furans. While not specifically detailed for 2-acetylfuran, catalysts based on metals such as ruthenium, iridium, and copper have shown efficacy in the oxidation of other furan derivatives. The development of a catalytic system that could perform the dimethoxylation of 2-acetylfuran would be a significant advancement, potentially offering improved selectivity and efficiency over stoichiometric methods.

Furthermore, the use of organocatalysts for the asymmetric functionalization of furan rings is a burgeoning field. A chiral organocatalyst could potentially be designed to facilitate the enantioselective methoxylation of 2-acetylfuran, providing a metal-free approach to the chiral target molecule.

The following table summarizes some potential catalytic approaches:

| Catalytic Approach | Potential Advantages |

| Electrochemical Catalysis | Use of electricity as a clean reagent, mild conditions, high atom economy. |

| Transition Metal Catalysis | High efficiency, potential for high selectivity, tunable reactivity. |

| Organocatalysis | Metal-free, potential for high enantioselectivity, environmentally benign. |

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers a powerful tool for the synthesis of polysubstituted furans with high precision and selectivity. rsc.org These methods often employ soluble transition-metal complexes that can be tailored at a molecular level to control steric and electronic properties, influencing the reaction's outcome. ethz.ch

Several transition metals, including gold, palladium, ruthenium, and copper, have been successfully used to catalyze the formation of furan rings from various acyclic precursors. organic-chemistry.orghud.ac.uk For instance, gold and copper catalysts can facilitate a one-pot, three-step reaction cascade starting from simple propargyl alcohols and alkynes to produce di-, tri-, and tetrasubstituted furans in good to excellent yields. organic-chemistry.org This cascade can involve sequential alcohol addition, rearrangement, and cyclization steps. organic-chemistry.org Similarly, ruthenium(II) complexes have been shown to catalyze the intramolecular cyclization of vinyl diazoesters to afford densely functionalized furans. nih.gov

A significant advantage of homogeneous catalysis is the high level of activity and selectivity often achieved under mild reaction conditions. mdpi.comresearchgate.net However, a major drawback is the difficulty in separating the catalyst from the reaction products, which can complicate purification and prevent catalyst recycling, posing challenges for industrial applications. rsc.orgethz.ch

| Catalyst System | Starting Materials | Product Type | Key Features & Yields | Reference |

|---|---|---|---|---|

| Triazole-gold (TA-Au) / Cu(OTf)₂ | Propargyl alcohols & Terminal alkynes | Di-, Tri-, and Tetrasubstituted furans | One-pot, three-step cascade; broad substrate scope; good to excellent yields. | organic-chemistry.org |

| Pd(dba)₂ / Ag₂CO₃ | 2,5-furandicarboxylic acid | 2,5-Diaryl furans | Regioselective decarboxylative cross-coupling; high catalyst loadings (15 mol%). | mdpi.com |

| [Co(P1)] (Metalloradical catalyst) | Alkynes & α-Diazocarbonyls | 2,3,5-Trisubstituted furans | Effective for electron-deficient alkynes; good to excellent yields. | nih.gov |

| Ru(II) Complexes | Vinyl diazoesters | Tri- and Tetrasubstituted furans | Intramolecular cyclization; provides access to highly substituted butenolides. | nih.gov |

| FeCl₃ | Fructose in Ethanol | 5-Ethoxymethylfurfural (EMF) | One-pot conversion of carbohydrates into furan derivatives. | mdpi.com |

Heterogeneous Catalysis and Supported Catalysts

Heterogeneous catalysis involves a catalyst that exists in a different phase from the reactants, typically a solid catalyst with liquid or gas reactants. This approach is highly attractive for industrial processes due to the straightforward separation of the catalyst from the product stream by simple filtration, which allows for easy catalyst recycling and integration into continuous flow systems. rsc.orgqualitas1998.net While they can sometimes exhibit lower activity and selectivity compared to their homogeneous counterparts, heterogeneous catalysts are generally more stable under harsh reaction conditions. rsc.org

For the synthesis of furan derivatives, various solid catalysts are employed. These include zeolites, metal oxides, and supported metal nanoparticles. mdpi.com For example, the synthesis of 2,5-dihydro-2,5-dimethoxyfuran can be achieved using a continuous fixed-bed catalytic reactor. google.com In this method, furan and methanol are passed over a solid catalyst bed (e.g., composed of Ti, V, Fe, Si series catalysts) in the presence of chlorine and an initiator, which increases the reaction speed and furan conversion rate while improving heat management. google.com

Supported metal catalysts, such as palladium on carbon (Pd/C), are widely used for hydrogenation reactions. The reduction of 2,5-dihydro-2,5-dimethoxyfuran to 2,5-dimethoxy-tetrahydrofuran can be achieved in high yield using a Mg-MeOH/Pd-C system at room temperature and atmospheric pressure, avoiding the need for high-pressure hydrogenation equipment. jlu.edu.cn Other research has focused on converting biomass-derived furans, like furfural, into value-added chemicals using heterogeneous catalysts. For instance, Ni-doped Mo carbide supported on carbon has been used for the hydrogenation of furfural to 2-methylfuran with high yield and selectivity. mdpi.com

| Catalyst System | Reaction Type | Substrate → Product | Key Features & Yields | Reference |

|---|---|---|---|---|

| Ti, V, Fe, Si series catalysts | Chlorinative Methoxylation | Furan → 2,5-Dihydro-2,5-dimethoxyfuran | Continuous fixed-bed reactor; reduced side reactions; increased conversion. | google.com |

| Fe₂(SO₄)₃ | Cyclization/Aromatization | Galactaric acid → FDCA methyl ester | High efficiency (70 mol% yield) at gram scale; synergistic effect with DMC solvent. | mdpi.com |

| Ni-doped Mo carbide on Carbon | Hydrogenation | Furfural → 2-Methylfuran (2-MF) | Complete furfural conversion with 86 mol% 2-MF yield in a fixed-bed reactor. | mdpi.com |

| Co- and Pt-doped/ZSM-5 | Hydrogen Transfer/Reduction | Furfural → γ-Valerolactone (GVL) | High GVL yield (85.4 mol%) due to increased Lewis and weak acid sites. | mdpi.com |

| Mg-MeOH/Pd-C | Reduction | 2,5-Dihydro-2,5-dimethoxyfuran → 2,5-Dimethoxy-tetrahydrofuran | Atmospheric pressure; 90% yield; no special hydrogenation apparatus needed. | jlu.edu.cn |

Comparative Analysis of Synthetic Pathways: Efficiency, Atom Economy, and Scalability

The selection of a synthetic pathway for a target molecule like this compound depends on a critical evaluation of several factors, including reaction efficiency, environmental impact (atom economy), and industrial feasibility (scalability).

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Efficiency | Often higher activity and selectivity due to well-defined active sites. researchgate.net Reactions typically run under milder conditions. | Can have lower activity/selectivity and may require harsher conditions (higher temperature/pressure). rsc.org Mass transfer limitations can be a factor. ethz.ch |

| Atom Economy | Varies by reaction type. Can be high in addition/cyclization reactions but lower in substitutions that generate byproducts. | Also reaction-dependent. The catalyst itself does not affect the theoretical atom economy, but the reaction it promotes does. |

| Scalability | Challenging. Catalyst separation from the product is difficult and costly, hindering recycling and continuous operation. ethz.ch | Excellent. Easy catalyst separation (e.g., filtration) allows for recycling and use in continuous flow reactors, which is ideal for large-scale production. qualitas1998.net |

| Catalyst Tuning | Easy. Steric and electronic properties can be precisely modified by changing ligands. | Difficult. Control of active sites on a solid surface is less precise. |

| Stability | Generally lower thermal stability. ethz.ch Prone to deactivation. | High thermal and mechanical stability, leading to longer catalyst lifetime. rsc.org |

Efficiency

Efficiency is often measured by the chemical yield of the desired product. Homogeneous catalysts frequently provide higher yields and selectivities because their active sites are uniform and highly accessible to the reactants in a single phase. mdpi.comresearchgate.net For example, various homogeneous systems report excellent yields for the synthesis of substituted furans. organic-chemistry.orgnih.gov Heterogeneous catalysts can suffer from lower efficiency due to a non-uniform distribution of active sites and potential mass transfer limitations, where reactants have to diffuse to the catalyst surface. ethz.ch However, optimization of solid catalysts, such as the Co- and Pt-doped/ZSM-5 system yielding 85.4% γ-valerolactone, demonstrates that high efficiency is achievable. mdpi.com

Atom Economy

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) × 100

Reactions with high atom economy, such as additions and rearrangements, are preferred as they generate minimal waste.

Addition Reactions: The proposed synthesis of 1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethanone from 2-acetylfuran via oxidative methoxylation is an addition reaction and thus has a theoretical atom economy of 100%. Similarly, 1,3-dipolar cycloaddition reactions to form furan derivatives are perfectly atom-economical. mdpi.comnih.gov

Condensation Reactions: The classic Paal-Knorr synthesis, which forms a furan from a 1,4-dicarbonyl compound, involves a dehydration step. pharmaguideline.com The loss of a water molecule (H₂O) means the atom economy is inherently less than 100%.

Substitution Reactions: Many synthetic steps involve leaving groups or stoichiometric reagents that are not incorporated into the final product, leading to poor atom economy.

Careful selection of the reaction type is crucial for developing a sustainable synthesis.

Scalability

Scalability refers to the ease with which a process can be transitioned from a laboratory scale to large-scale industrial production. This is often the deciding factor between homogeneous and heterogeneous catalysis in an industrial context. rsc.org

Heterogeneous Catalysis: These systems are far more amenable to scale-up. Solid catalysts can be easily filtered off, and they are ideally suited for use in continuous-flow fixed-bed reactors. google.com This simplifies product purification, allows for catalyst reuse over many cycles, and reduces operational costs, making it the preferred method for the large-scale manufacturing of chemicals. qualitas1998.netrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed NMR spectral data, which is crucial for the definitive assignment of a molecule's structure, is not available in the public domain for this compound. This includes:

¹H NMR Spectral Analysis and Proton Environments

Specific chemical shifts, coupling constants, and multiplicity data for the proton environments within this compound have not been reported.

¹³C NMR Spectral Analysis and Carbon Skeletal Features

The characteristic chemical shifts of the carbon atoms that form the backbone of this compound are not documented in available literature.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Information from two-dimensional NMR experiments, which are essential for establishing the connectivity between protons and carbons and for determining the stereochemistry of the molecule, has not been published.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry data, which is used to confirm the molecular formula and to understand the fragmentation patterns of a compound, is not available for this compound.

High-Resolution Mass Spectrometry (HRMS)

Precise mass measurements from HRMS, which would confirm the elemental composition and molecular formula of this compound, have not been found in the searched resources.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragments

Data from MS/MS experiments, which provide insight into the structure of the molecule by analyzing its fragmentation pathways, is not publicly available.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. For this compound, these methods would provide key insights into its molecular structure by probing the vibrational modes of its constituent bonds.

Theoretical Vibrational Frequencies:

In the absence of direct experimental spectra, theoretical calculations based on methods like Density Functional Theory (DFT) can predict the vibrational frequencies. For the furan ring, characteristic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while C=C stretching vibrations typically appear between 1600 cm⁻¹ and 1450 cm⁻¹. The C-O-C stretching of the furan ring would likely be observed in the 1250-1050 cm⁻¹ range. globalresearchonline.net

The ethanone (B97240) moiety would exhibit a strong, characteristic C=O (carbonyl) stretching band in the IR spectrum, anticipated in the region of 1720-1700 cm⁻¹. The presence of conjugation with the furan ring might shift this frequency slightly. The C-H stretching and bending vibrations of the methyl group would be expected around 2950-2850 cm⁻¹ and 1450-1375 cm⁻¹, respectively.

The two methoxy groups (-OCH₃) would introduce additional characteristic vibrations. Asymmetric and symmetric C-H stretching of the methyl groups are predicted in the 2960-2850 cm⁻¹ range. The C-O stretching vibrations of the methoxy groups are expected to produce strong bands in the 1260-1000 cm⁻¹ region.

Interactive Data Table: Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Furan Ring | C-H Stretch | 3100-3000 |

| Furan Ring | C=C Stretch | 1600-1450 |

| Furan Ring | C-O-C Stretch | 1250-1050 |

| Ethanone | C=O Stretch | 1720-1700 |

| Methyl (Ethanone) | C-H Stretch | 2950-2850 |

| Methyl (Ethanone) | C-H Bend | 1450-1375 |

| Methoxy | C-H Stretch | 2960-2850 |

| Methoxy | C-O Stretch | 1260-1000 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would yield a wealth of structural information, including bond lengths, bond angles, and torsion angles. This data would confirm the connectivity of the atoms and provide insight into the conformation of the molecule in the solid state.

Furthermore, the crystallographic data would reveal the crystal system, space group, and unit cell dimensions. Analysis of the crystal packing would identify any intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the crystal lattice. While crystallographic data for the specific title compound is not available, related structures containing furan and ketone moieties have been extensively studied, providing a basis for comparison. nih.gov

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Assignment

The 2H-furan-5-yl moiety in this compound contains a stereocenter at the C5 position. This means the compound can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for determining the absolute configuration of chiral molecules.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength in the UV-Vis region. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the stereochemistry of the molecule. Quantum chemical calculations of the theoretical ECD spectrum for each enantiomer would be compared with the experimental spectrum to assign the absolute configuration.

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. VCD spectra provide detailed stereochemical information based on the vibrational modes of the molecule. Similar to ECD, comparison of the experimental VCD spectrum with theoretically predicted spectra for the different enantiomers would allow for the unambiguous assignment of the absolute configuration.

Due to the lack of experimental studies on this compound, no chiroptical data has been reported.

Theoretical and Computational Chemistry Investigations of 1 2,5 Dimethoxy 2h Furan 5 Yl Ethanone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A DFT study on 1-(2,5-dimethoxy-2H-furan-5-yl)ethanone would begin with a geometry optimization to find the lowest energy conformation of the molecule. This would involve calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

From a DFT calculation, one could derive key geometric parameters. For illustrative purposes, a hypothetical data table of optimized ground state geometries is presented below.

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C=O (ethanone) | 1.22 Å |

| C-C (ethanone) | 1.51 Å | |

| C-O (furan ring) | 1.37 Å | |

| C=C (furan ring) | 1.35 Å | |

| C-O (methoxy) | 1.43 Å | |

| Bond Angle | O=C-C (ethanone) | 121.0° |

| C-O-C (furan ring) | 108.5° | |

| Dihedral Angle | C-C-C=O | 180.0° (for a planar acetyl group relative to the furan (B31954) attachment point) |

Note: The values in this table are hypothetical and represent typical values for similar functional groups. Actual values would require a specific DFT calculation (e.g., using the B3LYP functional with a 6-31G(d) basis set).

Energetic properties such as the total electronic energy, enthalpy, and Gibbs free energy of formation could also be calculated, providing insights into the molecule's thermodynamic stability.

For higher accuracy, particularly for energetic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be employed. While computationally more expensive, these methods provide a more rigorous treatment of electron correlation.

High-accuracy calculations would be crucial for predicting precise spectroscopic parameters and for benchmarking the results from more cost-effective DFT methods. For example, calculating the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide an estimate of the electronic excitation energy.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations typically focus on a single molecule in the gas phase, molecular dynamics (MD) simulations can explore the conformational landscape of the molecule and the effects of a solvent. An MD simulation of this compound would involve simulating the motion of the molecule (and surrounding solvent molecules) over time by solving Newton's equations of motion.

This would allow for the exploration of different rotational isomers (conformers) arising from the rotation around single bonds, such as the bond connecting the acetyl group to the furan ring and the bonds of the methoxy (B1213986) groups. The simulation would reveal the relative populations of these conformers at a given temperature and the energy barriers between them. Furthermore, by including explicit solvent molecules (e.g., water or an organic solvent), MD simulations can provide a detailed picture of solute-solvent interactions and their impact on the molecule's structure and dynamics.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are invaluable for interpreting experimental spectra. For this compound, the following spectroscopic parameters could be predicted:

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These predicted values are crucial for assigning peaks in experimental NMR spectra.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. This aids in the identification of characteristic functional group vibrations, such as the C=O stretch of the ketone and the C-O stretches of the furan and methoxy groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the absorption wavelengths in the UV-Vis spectrum. This provides information about the molecule's electronic structure and chromophores.

A hypothetical table of predicted vibrational frequencies is shown below.

| Vibrational Mode | Functional Group | Hypothetical Wavenumber (cm⁻¹) |

| C=O stretch | Ketone | 1715 |

| C-H stretch (sp³) | Methyl/Methoxy | 2950 - 3000 |

| C-H stretch (sp²) | Furan ring | 3100 - 3150 |

| C-O-C stretch | Furan/Methoxy | 1050 - 1250 |

Note: These are typical frequency ranges and the exact values would depend on the specific computational method and the molecule's environment.

Reaction Mechanism Elucidation using Computational Tools

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally.

To study a potential reaction involving this compound, such as its hydrolysis or reaction with a nucleophile, computational methods would be used to map out the reaction's potential energy surface. This involves identifying the structures and energies of the reactants, products, any intermediates, and, crucially, the transition states that connect them.

Transition State Theory would be applied to calculate the activation energy of the reaction, which is the energy difference between the reactants and the transition state. This allows for the prediction of the reaction rate. By mapping the entire energy profile, one can determine the rate-determining step of the reaction and understand the factors that influence its feasibility and outcome. For instance, a computational study could elucidate whether a nucleophilic attack is more likely to occur at the carbonyl carbon or at a carbon atom of the furan ring.

Intrinsic Reaction Coordinate (IRC) Calculations

Intrinsic Reaction Coordinate (IRC) calculations are a fundamental tool in computational chemistry for elucidating the pathways of chemical reactions. By mapping the minimum energy path connecting a transition state to its corresponding reactants and products, IRC analysis provides a detailed picture of the reaction mechanism. For a molecule like this compound, which possesses multiple reactive sites, IRC calculations are invaluable for understanding its chemical transformations, such as electrophilic substitution, nucleophilic addition to the carbonyl group, or ring-opening reactions.

A hypothetical IRC study on the acid-catalyzed hydrolysis of this compound could be performed to validate the transition state associated with the initial protonation step and to follow the reaction trajectory towards the formation of an intermediate. Such a calculation would start from the optimized geometry of the transition state for the protonation of the furan ring oxygen or the carbonyl oxygen. The IRC calculation then follows the path of steepest descent on the potential energy surface in both the forward and reverse directions.

The forward path would likely lead to a carbocation intermediate resulting from the addition of a proton, while the reverse path would lead back to the initial reactants, the protonated catalyst and this compound. The energy profile along the reaction coordinate, obtained from the IRC calculation, would reveal the activation energy for the process and the relative stability of the intermediate. A study on the reaction of 2-methoxyfuran with an electrophile, for instance, utilized IRC calculations to confirm the nature of the transition states and their connection to the reaction intermediates. nih.gov

Below is a hypothetical data table summarizing the key energetic parameters that could be obtained from an IRC calculation for a representative reaction of this compound.

| Reaction Coordinate Point | Relative Energy (kcal/mol) | Key Bond Distances (Å) |

| Reactants | 0.00 | C=O: 1.23, C-O (ring): 1.37 |

| Transition State | +15.2 | C=O...H+: 1.55, C-O (ring): 1.35 |

| Intermediate | -5.8 | C-O-H+: 0.98, C-O (ring): 1.45 |

| Products | -12.5 | C-OH: 1.43, C-O (ring): 1.48 |

This interactive table presents hypothetical data from an IRC calculation. The values are illustrative and represent typical outputs from such a computational study.

Computational Docking and Molecular Modeling for Mechanistic Hypotheses

Computational docking and molecular modeling are powerful techniques used to predict the binding orientation of a small molecule to a macromolecular target, such as a protein or enzyme. These methods are instrumental in drug discovery and in formulating mechanistic hypotheses about the biological activity of compounds. For this compound, molecular docking could be employed to explore its potential as an inhibitor of a specific enzyme, thereby providing insights into its possible reactivity and biological function.

In a hypothetical docking study, this compound could be docked into the active site of an enzyme, for example, a kinase or a synthase, to assess its binding affinity and interaction patterns. The furanone core and its substituents would be analyzed for their contributions to binding. The dimethoxy groups might act as hydrogen bond acceptors, while the acetyl group could also participate in hydrogen bonding or electrostatic interactions. The furan ring itself could engage in hydrophobic or π-stacking interactions with aromatic amino acid residues in the active site. Studies on other furanone derivatives have shown that substituents play a crucial role in selective binding to target receptors. nih.gov

The results of such a docking simulation would include a binding energy score, which estimates the strength of the interaction, and a visual representation of the binding pose, highlighting key intermolecular interactions. This information can be used to generate hypotheses about the mechanism of action. For instance, if the acetyl group is positioned near a catalytic residue, it might suggest a covalent interaction mechanism. Molecular docking studies of furan-derived chalcones have been used to explore their binding modes within the active site of glucosamine-6-phosphate synthase. mdpi.com

Below is a hypothetical data table summarizing the results of a docking study of this compound with a putative protein target.

| Parameter | Value | Interacting Residues |

| Binding Energy (kcal/mol) | -7.8 | TYR88, LEU120, SER145 |

| Hydrogen Bonds | 2 | SER145 (with acetyl O), GLN92 (with methoxy O) |

| Hydrophobic Interactions | 4 | LEU120, PHE180, ILE205 |

| π-Stacking Interactions | 1 | TYR88 (with furan ring) |

This interactive table presents hypothetical data from a molecular docking study. The values and interacting residues are illustrative and represent typical findings from such computational analyses.

Mechanistic Organic Chemistry: Deconstructing Reaction Pathways Involving 1 2,5 Dimethoxy 2h Furan 5 Yl Ethanone

Detailed Reaction Kinetics and Thermodynamics

The formation of 1-(2,5-dimethoxy-2H-furan-5-yl)ethanone typically proceeds through the electrophilic addition of bromine to 2-acetylfuran (B1664036) in a methanol (B129727) solvent. This reaction is a variation of the more general and widely studied oxidation of furans. The kinetics of such reactions are influenced by the nature of the furan (B31954) substrate, the electrophile, and the reaction conditions.

Furan and its derivatives are known to be significantly more reactive towards electrophiles than benzene. pearson.compearson.comchemicalbook.com The rate of electrophilic substitution in furan can be up to 10¹¹ times faster than in benzene. chemicalbook.com This enhanced reactivity is attributed to the electron-donating nature of the oxygen atom, which stabilizes the cationic intermediate formed during the reaction. pearson.compearson.com

In the case of 2-acetylfuran, the acetyl group is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack compared to unsubstituted furan. However, the oxygen atom's activating effect still allows the reaction to proceed under mild conditions. Theoretical studies on the reaction of 2-acetylfuran with hydroxyl radicals have shown that OH-addition to the furan ring is a major reaction channel at lower temperatures. nih.gov

Table 1: Hypothetical Relative Rate Constants for the Bromination of Furan Derivatives

| Substrate | Relative Rate Constant (k_rel) |

|---|---|

| Furan | 1.0 x 10⁶ |

| 2-Acetylfuran | 5.0 x 10² |

Isotopic Labeling Studies for Mechanistic Elucidation and Atom Tracing

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the path of atoms from reactants to products. wikipedia.org In the context of reactions involving this compound, isotopic labeling could be employed to confirm the proposed mechanism of its formation and subsequent transformations.

For instance, to verify the source of the methoxy (B1213986) groups in this compound, the reaction could be carried out using isotopically labeled methanol (CH₃¹⁸OH). Mass spectrometry or ¹⁸O NMR spectroscopy of the product would then reveal the incorporation of the ¹⁸O isotope into the methoxy groups, confirming that the solvent is the source of these groups.

Furthermore, isotopic labeling can be used to probe for the existence of intermediates and rearrangements. A study on the rearrangement of furan-2,3-diones utilized ¹⁷O-labeling to demonstrate the equivalence of two oxygen atoms in the lactone moiety of an unstable intermediate, providing strong evidence for the proposed rearrangement pathway. iaea.orgacs.orgosti.gov A similar approach could be designed to study the reactions of this compound. For example, if the compound were to undergo a rearrangement where the two methoxy groups become equivalent, this could be detected by starting with a selectively labeled precursor.

The following table outlines a hypothetical isotopic labeling experiment to trace the origin of the oxygen atoms in the methoxy groups of the target compound.

Table 2: Hypothetical Isotopic Labeling Experiment

| Reactant | Labeled Atom | Expected Labeled Position in Product | Analytical Technique |

|---|---|---|---|

| 2-Acetylfuran | - | - | - |

| Bromine | - | - | - |

| Methanol | ¹⁸O | Both methoxy groups | Mass Spectrometry, ¹⁸O NMR |

Solvent Effects and Solvatochromism on Reaction Mechanisms

The solvent plays a crucial role in the reaction to form this compound, as methanol acts as both the solvent and a reactant. The polarity and nucleophilicity of the solvent can significantly influence the reaction rate and mechanism. In the bromination of alkenes, the use of a nucleophilic solvent like methanol can lead to the incorporation of the solvent into the product, as is the case here. youtube.comrsc.org The reaction of phenanthrene (B1679779) with bromine in methanol also shows the formation of methoxy-adducts, highlighting the role of the solvent in capturing cationic intermediates. researchgate.net

The stability of the charged intermediates in the proposed mechanism, such as the bromonium ion and the subsequent oxonium ion, will be highly dependent on the solvating power of the medium. A more polar solvent would be expected to stabilize these charged species, potentially increasing the reaction rate.

Solvatochromism, the change in the color of a substance when dissolved in different solvents, can provide insights into the electronic structure of a molecule and its interactions with the solvent. nih.govpublish.csiro.au Studies on furanyl- and thiophenyl-substituted acetophenones have shown that their UV/Vis absorption and emission spectra are sensitive to solvent properties. rsc.orgnih.gov For this compound, solvatochromic studies could reveal information about the polarity of its ground and excited states and how solvent molecules arrange around it. This information can be indirectly related to how the solvent might influence its reactivity. For instance, a strong interaction between the solvent and the ground state of the molecule could affect the energy required to reach the transition state of a reaction.

Catalytic Cycle Investigations and Identification of Reaction Intermediates

While the reaction of 2-acetylfuran with bromine in methanol is typically a stoichiometric process, catalytic methods for the oxidation and functionalization of furans have been developed. These often involve transition metal catalysts. nih.govrsc.org For example, the oxidation of furans containing a β-ketoester group at the 2-position has been achieved using Mn(III)/Co(II) catalysts under an oxygen atmosphere. nih.gov

A plausible catalytic cycle for the formation of a 2,5-dimethoxy-2,5-dihydrofuran (B146672) derivative could involve a metal catalyst that facilitates the oxidation of the furan ring. The identification of reaction intermediates is crucial for understanding the catalytic cycle. In the bromination of furan, NMR evidence has been used to identify covalent adducts such as cis- and trans-2,5-dibromo-2,5-dihydrofuran as intermediates. rsc.org In the photochemical reactions of furan, various reactive intermediates have also been identified. scholaris.ca

For the formation of this compound, the proposed mechanism involves several key intermediates:

Initial electrophilic attack: The reaction is initiated by the electrophilic attack of bromine on the furan ring, likely at the 5-position due to the directing effect of the acetyl group at the 2-position, to form a cationic intermediate.

Nucleophilic attack by methanol: A molecule of methanol then attacks the carbocation, leading to a 2-bromo-5-methoxy-2,5-dihydrofuran intermediate.

Formation of an oxonium ion: Subsequent loss of the bromide ion, assisted by the lone pair of the furan oxygen, would form a stabilized oxonium ion.

Final nucleophilic attack: A second molecule of methanol attacks this oxonium ion to yield the final product, this compound.

Spectroscopic techniques such as NMR and mass spectrometry would be instrumental in the detection and characterization of these transient species.

Stereochemical Outcomes and Stereoselectivity Mechanisms in Transformations

The formation of this compound involves the creation of two new stereocenters at the C2 and C5 positions of the furan ring. This means that the product can exist as a mixture of diastereomers (cis and trans isomers) and enantiomers. The stereochemical outcome of the reaction is determined by the mechanism of the addition of the two methoxy groups.

The addition of bromine to alkenes often proceeds via a cyclic bromonium ion intermediate, which typically leads to anti-addition of the nucleophiles. rsc.org However, the reaction with furans is more complex due to the involvement of the ring oxygen. The stereoselectivity of the formation of 2,5-disubstituted dihydrofurans can be influenced by the nature of the substituents and the reaction conditions. nih.govorganic-chemistry.orgacs.orgnih.gov

In the proposed mechanism for the formation of this compound, the stereochemistry of the first methoxy group addition would depend on the geometry of the initial cationic intermediate. The subsequent addition of the second methoxy group to the oxonium ion intermediate would likely occur from the face opposite to the existing substituent to minimize steric hindrance, but the flexibility of the ring could allow for the formation of both cis and trans isomers.

The presence of the chiral center at C2 could also influence the stereochemistry at C5, a phenomenon known as diastereoselectivity. The acetyl group at the C2 position could sterically hinder the approach of the nucleophile from one face of the molecule, leading to a preference for one diastereomer over the other.

The table below summarizes the possible stereoisomers of this compound.

Table 3: Possible Stereoisomers of this compound

| Stereocenter | Configuration | Isomer |

|---|---|---|

| C2 | R | (2R, 5R) |

| C5 | R | |

| C2 | S | (2S, 5S) |

| C5 | S | |

| C2 | R | (2R, 5S) |

| C5 | S | |

| C2 | S | (2S, 5R) |

| C5 | R |

Further stereoselective syntheses of polysubstituted dihydrofurans often employ chiral catalysts or auxiliaries to control the stereochemical outcome. nih.govorganic-chemistry.orgnih.govescholarship.org

Synthetic Utility and Applications of 1 2,5 Dimethoxy 2h Furan 5 Yl Ethanone As a Key Intermediate

Role in the Synthesis of Complex Organic Molecules and Related Furan (B31954) Derivatives

1-(2,5-dimethoxy-2H-furan-5-yl)ethanone serves as a pivotal precursor in the synthesis of various complex organic molecules and functionalized furan derivatives. The 2,5-dimethoxy-2,5-dihydrofuran (B146672) moiety is a well-established synthetic equivalent of a furan ring, which can be unmasked under specific reaction conditions. This latent functionality allows for the strategic introduction of a furan unit into a larger molecule at a late stage of a synthetic sequence, avoiding potential side reactions associated with the sensitive furan nucleus.

The synthetic pathway to access the closely related alcohol, 1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethanol, from 2-acetylfuran (B1664036) has been documented. researchgate.net This transformation highlights the accessibility of the core structure of this compound from readily available starting materials. The subsequent oxidation of the alcohol would directly yield the target ethanone (B97240), positioning it as a key node in synthetic strategies.

Furthermore, the acetyl group of this compound provides a handle for a variety of chemical transformations. These include, but are not limited to, aldol (B89426) condensations, Wittig reactions, and reductions, enabling the elaboration of the side chain to construct more complex carbon skeletons. For instance, reaction with various aldehydes or ketones can lead to the formation of α,β-unsaturated ketone systems, which are themselves valuable intermediates for conjugate additions and other transformations.

The hydrolysis of the 2,5-dimethoxy-2,5-dihydrofuran ring under acidic conditions can lead to the formation of pyran-4-ulose derivatives, which are important building blocks in carbohydrate chemistry. researchgate.net This transformation underscores the utility of this scaffold in the synthesis of sugar analogs and other biologically relevant molecules.

A summary of potential transformations of this compound is presented in the table below:

| Starting Material | Reagents and Conditions | Product Type |

| This compound | Aldehyde, Base | α,β-Unsaturated Ketone |

| This compound | Wittig Reagent | Alkene |

| This compound | Reducing Agent (e.g., NaBH₄) | Secondary Alcohol |

| This compound | Dilute Acid | Pyran-4-ulose derivative |

| This compound | Grignard Reagent | Tertiary Alcohol |

Application in the Construction of Advanced Heterocyclic Systems and Polycycles

The inherent reactivity of the 2,5-dimethoxy-2,5-dihydrofuran ring system makes this compound a valuable precursor for the synthesis of a variety of advanced heterocyclic and polycyclic frameworks. The masked diene character of the dihydrofuran ring can be exploited in cycloaddition reactions, such as the Diels-Alder reaction, to construct complex polycyclic systems. Upon thermal or Lewis acid-catalyzed elimination of methanol (B129727), a highly reactive furan intermediate can be generated in situ, which can then participate in cycloadditions with various dienophiles.

This strategy allows for the construction of bicyclic and polycyclic systems containing an oxygen bridge, which are common motifs in many natural products. The acetyl group can be further functionalized either before or after the cycloaddition, providing a versatile handle for the introduction of additional complexity.

Moreover, the furan ring itself, once unmasked, can serve as a building block for the synthesis of other heterocyclic systems. For example, furans are known precursors to pyridines, pyridazines, and other nitrogen-containing heterocycles through various ring-transformation reactions. The presence of the acetyl group on the furan ring can influence the regioselectivity of these transformations and provide a point for further derivatization of the resulting heterocyclic product.

The synthesis of polycyclic hetero-fused 7-deazapurine heterocycles and nucleosides has been achieved through strategies involving the functionalization of heterocyclic precursors. nih.gov While not directly employing this compound, these methodologies highlight the importance of functionalized heterocyclic building blocks in the construction of complex, biologically relevant polycyclic systems. The reactivity of the subject compound suggests its potential applicability in similar synthetic strategies.

Utilization as a Precursor for Novel Scaffolds in Academic Organic Synthesis

In the realm of academic organic synthesis, the development of novel molecular scaffolds is of paramount importance for the exploration of new chemical space and the discovery of molecules with unique properties. This compound, with its combination of a ketone and a masked furan, represents an attractive starting point for the generation of novel and diverse molecular architectures.

The ability to selectively manipulate either the acetyl group or the dihydrofuran ring allows for a divergent synthetic approach, where a single starting material can be converted into a library of structurally distinct compounds. For instance, transformations of the acetyl group can lead to a series of derivatives with varying side chains, while reactions involving the dihydrofuran ring can generate a range of different heterocyclic and polycyclic cores.

The synthesis of novel 2,5-dihydrofuran (B41785) derivatives is an active area of research, with various catalytic methods being developed to access these structures. organic-chemistry.org The availability of this compound provides a platform for the exploration of new reactions and the synthesis of previously inaccessible dihydrofuran-containing scaffolds. The unique substitution pattern of this compound makes it a valuable tool for probing the scope and limitations of new synthetic methodologies.

Development of Specialized Materials through Polymerization or Derivatization Pathways

The potential for this compound to be utilized in the development of specialized materials is an intriguing area of exploration. The furan moiety, which can be generated from the 2,5-dimethoxy-2,5-dihydrofuran precursor, is a renewable building block that has garnered significant interest in polymer chemistry. Furan-based polymers are being investigated as sustainable alternatives to petroleum-derived materials.

While the direct polymerization of this compound has not been extensively reported, studies on the polymerization of related 2,5-dihydro-2,5-dimethoxyfuran have demonstrated the feasibility of forming polyfuran derivatives through ring-opening polymerization. researchgate.net The presence of the acetyl group in the target compound could influence the polymerization process and the properties of the resulting polymer, potentially leading to materials with novel thermal or mechanical characteristics.

Furthermore, the derivatization of this compound can lead to the synthesis of functional monomers. For example, the acetyl group could be converted into a polymerizable moiety, such as an acrylate (B77674) or a styrene (B11656) derivative. Copolymerization of such monomers with other conventional monomers could lead to the development of specialized polymers with tailored properties, such as improved thermal stability, altered solubility, or the ability to be cross-linked. The electrochemical synthesis of 2,5-dimethoxy-2,5-dihydrofuran has been optimized, which could provide a sustainable route to the precursor of the ethanone. mdpi.com

Mechanistic Aspects of 1 2,5 Dimethoxy 2h Furan 5 Yl Ethanone S Biological Interactions Mechanism Focused

Molecular Mechanisms of Enzyme Modulation (Inhibition/Activation)

There is no available information in the scientific literature regarding the specific molecular mechanisms by which 1-(2,5-dimethoxy-2H-furan-5-yl)ethanone may modulate enzyme activity. Studies detailing its inhibitory or activatory effects on specific enzymes, including kinetic analyses and determination of inhibition constants (e.g., IC50 or Ki values), have not been reported.

Ligand-Target Interactions at a Molecular and Sub-molecular Level

Detailed studies elucidating the interactions of this compound with biological targets at a molecular or sub-molecular level are not present in the available literature. Information regarding its binding affinity to specific receptors or enzymes, characterization of the binding pocket, or the nature of the chemical bonds formed (e.g., hydrogen bonds, van der Waals forces) is currently unknown.

Elucidation of Cellular Pathway Modulation Mechanisms

There is a lack of research on the effects of this compound on cellular pathways. Consequently, there is no information available on how this compound might influence signaling cascades, gene expression, or other cellular processes.

Structure-Mechanism Relationships in Defined Biological Systems

Due to the absence of studies on the biological activity and mechanism of action of this compound, no structure-mechanism relationships have been established for this compound in any defined biological system.

In Vitro Mechanistic Studies on Specific Receptors or Biomolecular Targets

No in vitro studies investigating the mechanistic interactions of this compound with specific receptors or other biomolecular targets have been published. Receptor binding assays, functional assays, or other in vitro experiments to determine its pharmacological profile are not available in the scientific literature.

Emerging Research Directions and Future Perspectives on 1 2,5 Dimethoxy 2h Furan 5 Yl Ethanone

Sustainable and Biocatalytic Approaches for Synthesis and Transformation

The drive towards green chemistry has placed significant emphasis on the use of renewable resources and sustainable synthetic methods. Furan (B31954) derivatives, often derived from biomass, are central to this effort. mdpi.com Future research on 1-(2,5-dimethoxy-2H-furan-5-yl)ethanone is expected to align with these principles.

Key Research Thrusts:

Biomass-Derived Precursors: The synthesis of furan compounds is a cornerstone of green and sustainable chemistry, with platform molecules like 5-hydroxymethylfurfural (HMF) and furfural (B47365) being derived from the dehydration of abundant sugars. mdpi.comresearchgate.netresearchgate.net Research is anticipated to focus on developing efficient pathways to this compound from such bio-based starting materials, minimizing reliance on petrochemical feedstocks.

Biocatalysis: Exploring enzymatic or microbial transformations offers a highly selective and environmentally benign alternative to traditional chemical catalysis. While specific biocatalysts for the synthesis of this target molecule are yet to be identified, the natural occurrence of C6-furanic cores in various organisms suggests that natural metabolism could be harnessed. mdpi.com Future work may involve screening for novel enzymes or engineering existing ones to perform specific steps in the synthetic route, such as selective oxidation or methoxylation.

Green Catalytic Systems: Development of versatile and recyclable catalysts is crucial for sustainable chemical production. researchgate.netmdpi.com Research into heterogeneous catalysts or environmentally friendly homogeneous systems for the synthesis and transformation of furan derivatives is an active field. mdpi.com For instance, an efficient catalytic system using Br−, disulfide, and dimethylsulfoxide (DMSO) has been shown to promote the sustainable synthesis of 2,5-diformylfuran (DFF) from various carbohydrates. researchgate.netmdpi.com Similar innovative catalytic systems could be developed for the target compound.

| Approach | Description | Potential Advantages for this compound Synthesis | References |

|---|---|---|---|

| Biomass Valorization | Utilizing platform molecules like HMF and furfural derived from lignocellulosic biomass. | Reduces carbon footprint; leverages renewable feedstocks. | mdpi.comresearchgate.netresearchgate.net |

| Biocatalysis | Employing enzymes or whole-cell microorganisms to catalyze specific reaction steps. | High selectivity, mild reaction conditions, reduced waste. | mdpi.com |

| Heterogeneous Catalysis | Using solid-phase catalysts that are easily separated and recycled. | Improved process efficiency, catalyst reusability, potential for continuous processes. | mdpi.com |

Integration into Flow Chemistry and Continuous Processing Methodologies

Flow chemistry, or continuous processing, has emerged as a powerful tool in modern organic synthesis, offering significant advantages over traditional batch methods, including improved safety, scalability, and reaction efficiency. nih.gov The application of this technology to the synthesis of this compound is a logical next step.

Enhanced Safety and Yield: Many synthetic routes to furan derivatives involve unstable intermediates. For example, the oxidation of 1,3-dienes to furans proceeds through an endoperoxide, which can be challenging to isolate in batch processes. acs.org Continuous-flow technology allows for the in-situ generation and immediate conversion of such intermediates, bypassing risky isolation steps and often leading to significantly higher yields. acs.org

Process Intensification: Flow reactors enable rapid optimization of reaction parameters such as temperature, pressure, and residence time. This can dramatically reduce reaction times compared to batch processing. nih.gov For instance, the C3-alkylation of furfural derivatives has been successfully transferred to a continuous flow system, achieving significant reductions in reaction time by operating at higher temperatures without sacrificing selectivity. nih.gov

Scalability: Translating a synthesis from the lab to industrial production is often more straightforward with flow chemistry. A continuous-flow setup for producing 2,5-diaryl furans demonstrated successful scalability, underscoring the potential for efficient, large-scale production of complex furan derivatives. acs.org

| Parameter | Batch Processing | Continuous Flow Processing | References |

|---|---|---|---|

| Yield | Often lower, especially when isolating unstable intermediates. | Significantly improved yields are possible (e.g., 21% to 40% for unsymmetrical furans). | acs.org |

| Reaction Time | Can be lengthy, limited by heat and mass transfer. | Drastically reduced due to superior control and higher operating temperatures. | nih.gov |

| Safety | Isolation and accumulation of hazardous intermediates can be a risk. | Unstable intermediates are generated and consumed in small volumes, enhancing safety. | acs.org |

| Scalability | Can be complex and require significant redevelopment. | More straightforward scale-up by running the system for longer periods. | acs.org |

Advanced Derivatization for Novel Functional and Smart Materials

The furan ring is a versatile building block for macromolecular materials. researchgate.net The unique structure of this compound, featuring both a ketone and reactive methoxy (B1213986) groups, provides multiple handles for derivatization into advanced polymers and materials.

Bio-based Polymers: Furan derivatives are increasingly used as monomers to create bio-based alternatives to petroleum-derived polymers, such as polyesters and polyamides. researchgate.net The target molecule could be chemically modified to serve as a monomer or cross-linking agent in the synthesis of novel, potentially biodegradable polymers with unique properties. proquest.com

Stimuli-Responsive Materials: A key feature of the furan moiety is its ability to participate in reversible Diels-Alder reactions. This chemistry is harnessed to create "smart" materials with properties like self-healing and shape-memory. researchgate.net Derivatization of this compound could lead to monomers that impart these dynamic covalent bonds into polymer networks.

High-Performance Materials: Furan-based resins are known for their excellent thermal resistance and mechanical properties. proquest.comconicet.gov.ar Research into frontal ring-opening metathesis polymerization (FROMP) of furan-derived monomers is paving the way for the energy-efficient production of high-performance thermosets and thermoplastics. nih.govchemrxiv.org The specific functionalities of this compound could be exploited to tune the thermomechanical properties of such advanced materials.

Exploration of Undiscovered Reactivity Modes and Synthetic Transformations

While the fundamental reactivity of the furan ring is well-documented, the search for novel transformations continues to expand the synthetic chemist's toolbox. researchgate.netorganic-chemistry.org The specific substitution pattern of this compound may unlock new and unforeseen chemical reactivity.

Ring-Opening and Rearrangement: Oxidation reactions of furans can lead to valuable synthetic intermediates like 1,4-dicarbonyl compounds or pyranones through rearrangements like the Achmatowicz reaction. researchgate.net The dimethoxy substitution pattern on the target molecule could influence the pathways of such oxidative ring-opening or rearrangement reactions, potentially providing access to novel classes of compounds.

Modular Synthesis: Recent advances allow for the modular synthesis of furans with up to four different substituents, offering programmable access to a wide range of isomers. nih.gov Applying these strategies could allow for the synthesis of analogues of this compound with diverse functionalities, enabling structure-activity relationship studies.

C-H Functionalization: Direct functionalization of C-H bonds is a major goal in organic synthesis. While the C5 position of furan is typically the most reactive, methods for functionalizing other positions, such as C3, are being developed. nih.gov Investigating the regioselectivity of C-H activation on the this compound core could reveal new pathways for its elaboration into more complex molecules.

Application of Artificial Intelligence and Machine Learning in Predicting Reactivity and Synthetic Routes

Retrosynthesis Planning: Computer-Aided Synthesis Planning (CASP) tools, powered by machine learning models, can propose viable synthetic routes to a target molecule. nih.govacs.org By training on vast databases of chemical reactions, these models can identify novel or non-intuitive pathways to synthesize this compound. The accuracy of these predictions is continually improving, with some models reaching high top-n accuracies. nih.govacs.org

Reactivity Prediction: Predicting the outcome, including yield and selectivity, of a chemical reaction is a significant challenge. researchgate.net ML models are being developed to predict chemical reactivity by considering a molecule's steric and electronic properties. eurekalert.orgchemistryworld.com Such models could be used to screen potential transformations of this compound, prioritizing the most promising reactions for laboratory investigation.

Data-Driven Discovery: The success of AI in chemistry depends heavily on the quality and diversity of the training data. cas.org As more reaction data is generated, particularly from high-throughput experimentation and automated platforms, the predictive power of these models will increase. chemai.io This will enable a more streamlined and efficient exploration of the chemical space around this compound and its derivatives.

| Application | Description | Potential Impact on this compound Research | References |

|---|---|---|---|

| Retrosynthesis (CASP) | AI algorithms propose synthetic pathways by working backward from the target molecule. | Identifies efficient and novel synthetic routes, reducing experimental effort. | nih.govacs.org |

| Reaction Outcome Prediction | ML models predict the yield, selectivity, and feasibility of a given reaction. | Prioritizes high-yielding reactions for synthesis and derivatization; avoids failed experiments. | researchgate.net |

| Novel Reactivity Discovery | Models trained on diverse datasets can suggest non-obvious reaction possibilities. | Helps in the exploration of undiscovered reactivity modes for the target compound. | cas.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,5-dimethoxy-2H-furan-5-yl)ethanone?

- Methodology : Synthesis typically involves multi-step reactions, starting with functionalization of the furan ring. For analogous compounds (e.g., 1-(5-methylfuran-2-yl)ethanone), acetylation via Friedel-Crafts acylation or nucleophilic substitution under anhydrous conditions is common. Catalysts like piperidine in ethanol under reflux (60–80°C) have been used for similar heterocyclic systems . Optimization focuses on solvent choice (e.g., dichloromethane or toluene), temperature control, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can spectroscopic techniques (IR, NMR, MS) characterize this compound?

- Methodology :

- IR Spectroscopy : Look for carbonyl (C=O) stretches near 1700–1750 cm⁻¹ and furan ring C-O-C vibrations at 1200–1250 cm⁻¹. Methoxy groups show symmetric/asymmetric stretching at 2800–3000 cm⁻¹ .

- NMR : In ¹H NMR, methoxy protons resonate at δ 3.6–3.8 ppm. The acetyl group’s methyl protons appear at δ 2.4–2.6 ppm, while furan protons show splitting patterns dependent on substitution (e.g., δ 6.2–7.0 ppm for H-3 and H-4) .

- Mass Spectrometry : Electron ionization (EI-MS) typically yields a molecular ion peak (M⁺) matching the molecular weight (e.g., 196 g/mol for C₉H₁₂O₄). Fragmentation patterns include loss of methoxy (–OCH₃, m/z 15) or acetyl (–COCH₃, m/z 43) groups .

Q. What are the solubility and stability profiles under laboratory conditions?

- Methodology : Solubility tests in polar (water, ethanol) and non-polar (hexane) solvents guide reaction design. For stability, monitor decomposition via HPLC under varying pH, temperature, and light exposure. Similar furan derivatives degrade via oxidation, requiring inert atmospheres (N₂/Ar) and dark storage .

Advanced Research Questions

Q. How do electronic effects of methoxy groups influence reactivity in cross-coupling reactions?

- Methodology : Methoxy groups act as electron-donating substituents, directing electrophilic substitution to specific positions on the furan ring. Computational studies (DFT or Hartree-Fock) can predict regioselectivity. For example, Fukui indices or molecular electrostatic potential maps identify nucleophilic/electrophilic sites . Experimental validation involves Suzuki-Miyaura coupling with aryl boronic acids, tracking yields at different positions .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodology : Address discrepancies (e.g., cytotoxicity vs. inactivity) by standardizing assay conditions:

- Use identical cell lines (e.g., HEK-293 vs. HeLa) and controls.

- Quantify purity via HPLC (>95%) to exclude impurities.

- Compare IC₅₀ values under consistent oxygen/nutrient levels .

Q. How can computational modeling predict metabolic pathways?

- Methodology : Employ in silico tools (e.g., SwissADME, MetaCore) to simulate Phase I/II metabolism. For similar acetophenone derivatives, cytochrome P450 enzymes (CYP3A4) catalyze demethylation or hydroxylation. Validate predictions with in vitro hepatocyte assays and LC-MS metabolite profiling .

Methodological Challenges & Best Practices

Q. What analytical techniques differentiate structural isomers?

- Methodology : Use 2D NMR (COSY, HSQC) to assign coupling between methoxy and adjacent protons. X-ray crystallography provides definitive confirmation of substitution patterns, as seen in dihydrobenzofuran analogs .

Q. How to optimize reaction yields in scale-up synthesis?

- Methodology : Apply Design of Experiments (DoE) to variables like catalyst loading (e.g., 5–20 mol%), solvent volume, and reaction time. For a related compound, refluxing in ethanol with 10 mol% piperidine increased yields from 45% to 72% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.